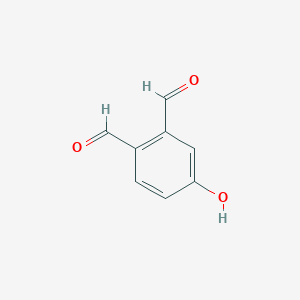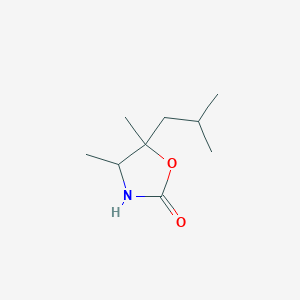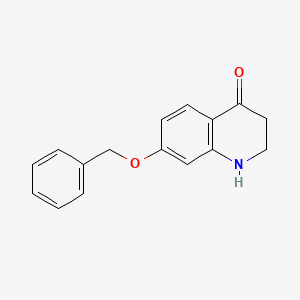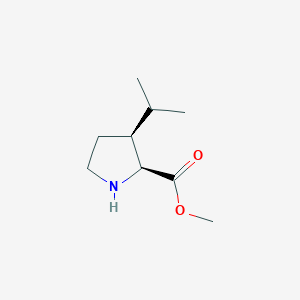![molecular formula C8H7N3O B12859115 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with acetic anhydride to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring. The reaction conditions often require heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
Oxidation: Corresponding oxides of the triazole-pyridine compound.
Reduction: Reduced triazole-pyridine derivatives.
Substitution: Halogenated triazole-pyridine compounds.
Aplicaciones Científicas De Investigación
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
1-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one: Similar structure but with a pyrimidine ring instead of pyridine.
1-([1,2,4]Triazolo[1,5-a]pyrazin-6-yl)ethan-1-one: Contains a pyrazine ring, offering different electronic properties.
Uniqueness
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3 |
Clave InChI |
FKXXOPQZJXHSFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN2C(=NC=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


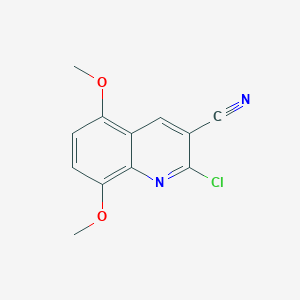
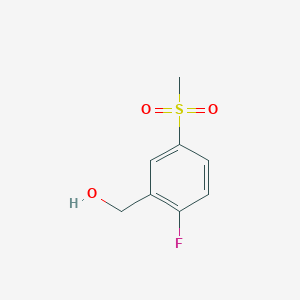
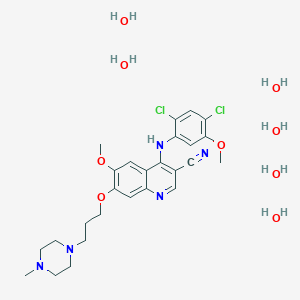
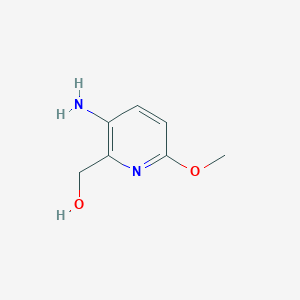
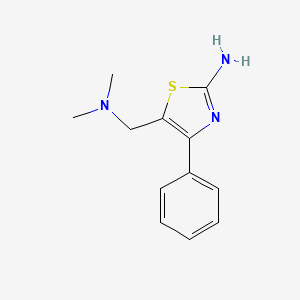


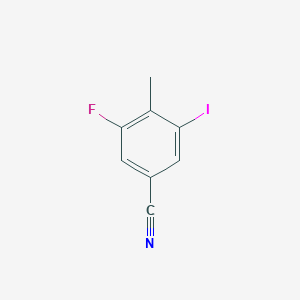
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
